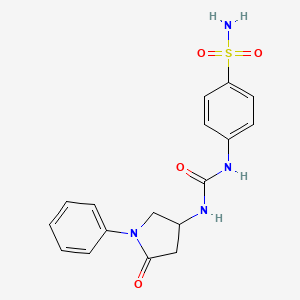![molecular formula C20H21N3O4 B6490881 1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891100-45-1](/img/structure/B6490881.png)
1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (abbreviated as 1-AP-4MOP) is a small molecule that has been studied for its potential therapeutic applications in various diseases. It is a member of the pyrrolidinone family of compounds and has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 1-AP-4MOP has been studied for its potential to inhibit the growth of certain types of cancer cells. This article provides an overview of 1-AP-4MOP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been studied for its potential to inhibit the growth of certain types of cancer cells. It has also been investigated for its ability to induce apoptosis in certain cell lines.
Mecanismo De Acción
The exact mechanism of action of 1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is not yet fully understood. However, it is believed that 1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea interferes with the activity of certain enzymes and proteins involved in inflammation and cell growth. In addition, it is thought to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been studied for its potential to inhibit the growth of certain types of cancer cells. It has also been investigated for its ability to induce apoptosis in certain cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several advantages as a research tool. It is a small molecule, making it easy to synthesize and manipulate in the laboratory. In addition, it is relatively stable and can be stored at room temperature. However, it is important to note that 1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is not approved for clinical use and further research is needed to determine its safety and efficacy.
Direcciones Futuras
1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial and fungal infections. Further research is needed to better understand the exact mechanism of action and to develop effective clinical applications. In addition, it is important to explore the potential side effects of 1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea and to develop methods to reduce or eliminate them. Finally, it is important to investigate the effects of 1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea on other biological processes, such as metabolism and cell signaling.
Métodos De Síntesis
1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is synthesized via a condensation reaction between 1-(3-acetylphenyl)-3-pyrrolidinone and 1-(4-methoxyphenyl)-5-oxopyrrolidine. The reaction is catalyzed by an acid and proceeds in an aqueous medium. The resulting compound is purified by column chromatography and crystallized from aqueous ethanol.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13(24)14-4-3-5-15(10-14)21-20(26)22-16-11-19(25)23(12-16)17-6-8-18(27-2)9-7-17/h3-10,16H,11-12H2,1-2H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXALKQTXKSVQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6490800.png)
![4-(dimethylsulfamoyl)-N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6490812.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490819.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490822.png)
![1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B6490830.png)
![3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea](/img/structure/B6490836.png)

![1-[(2-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490845.png)
![3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea](/img/structure/B6490848.png)
![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6490849.png)
![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B6490857.png)
![3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea](/img/structure/B6490871.png)
![3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B6490874.png)
![3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea](/img/structure/B6490885.png)